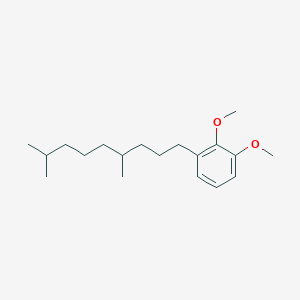

1-(4,8-Dimethylnonyl)-2,3-dimethoxybenzene

Description

1-(4,8-Dimethylnonyl)-2,3-dimethoxybenzene is a synthetic aromatic compound featuring a benzene ring substituted with two methoxy groups at positions 2 and 3 and a branched 4,8-dimethylnonyl chain at position 1. The dimethylnonyl chain distinguishes it from naturally occurring neolignans, which often possess shorter unsaturated side chains (e.g., propenyl groups) .

Properties

IUPAC Name |

1-(4,8-dimethylnonyl)-2,3-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O2/c1-15(2)9-6-10-16(3)11-7-12-17-13-8-14-18(20-4)19(17)21-5/h8,13-16H,6-7,9-12H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTYENCYXNCUNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC1=C(C(=CC=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,8-dimethylnonyl)-2,3-dimethoxybenzene typically involves the alkylation of 2,3-dimethoxybenzene with 4,8-dimethylnonyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the methoxybenzene, followed by the addition of the alkyl halide to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4,8-Dimethylnonyl)-2,3-dimethoxybenzene can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzene ring can be hydrogenated to form a cyclohexane derivative.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a strong base.

Major Products Formed:

Oxidation: Formation of 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.

Reduction: Formation of 1-(4,8-dimethylnonyl)-2,3-dimethoxycyclohexane.

Substitution: Formation of 2,3-diaminobenzene or 2,3-dithiobenzene derivatives.

Scientific Research Applications

1-(4,8-Dimethylnonyl)-2,3-dimethoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with cellular components.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4,8-dimethylnonyl)-2,3-dimethoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the hydrophobic 4,8-dimethylnonyl chain contribute to its binding affinity and specificity. The compound may modulate signaling pathways and biochemical processes, leading to its observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s methoxy groups and alkyl chain influence its solubility, lipophilicity, and steric bulk. Key comparisons include:

Table 1: Substituent and Molecular Weight Comparison

Key Observations :

- Lipophilicity: The dimethylnonyl chain in the target compound likely increases lipophilicity (logP >5) compared to shorter-chain analogs like Dehydrodieugenol B (logP ~3.2) , enhancing membrane permeability but reducing aqueous solubility.

Biological Activity

1-(4,8-Dimethylnonyl)-2,3-dimethoxybenzene, also known by its chemical formula C_{15}H_{24}O_{2}, is a compound of interest due to its potential biological activities. This article reviews the existing literature on the biological effects of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name: 1-(4,8-Dimethylnonyl)-2,3-dimethoxybenzene

- Molecular Formula: C_{15}H_{24}O_{2}

- Molecular Weight: 236.36 g/mol

- CAS Number: 1171924-64-3

Biological Activity Overview

The biological activity of 1-(4,8-Dimethylnonyl)-2,3-dimethoxybenzene has been explored in various studies focusing on its potential as an antimicrobial and anticancer agent. The compound's structure suggests that it may interact with biological targets such as enzymes and receptors.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial activity. The presence of methoxy groups in the benzene ring may enhance the lipophilicity and membrane permeability of the molecule, facilitating its interaction with microbial cell membranes.

Anticancer Activity

Preliminary studies have suggested that 1-(4,8-Dimethylnonyl)-2,3-dimethoxybenzene may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells could be attributed to its influence on cell signaling pathways. For instance, it may inhibit the proliferation of cancer cells by modulating pathways involving mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).

The exact mechanisms through which 1-(4,8-Dimethylnonyl)-2,3-dimethoxybenzene exerts its biological effects are still under investigation. However, potential mechanisms include:

- Inhibition of Cell Proliferation: By disrupting cell cycle progression.

- Induction of Apoptosis: Through activation of caspases and other apoptotic pathways.

- Antioxidant Activity: Scavenging reactive oxygen species (ROS) and reducing oxidative stress.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various dimethoxy-substituted phenolic compounds found that 1-(4,8-Dimethylnonyl)-2,3-dimethoxybenzene exhibited significant activity against Gram-positive bacteria. The study utilized disk diffusion methods to assess inhibition zones and determined minimum inhibitory concentrations (MICs).

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 1-(4,8-Dimethylnonyl)-2,3-dimethoxybenzene | 50 | Moderate |

| Control (Penicillin) | 10 | High |

Case Study 2: Anticancer Potential

In vitro studies on cancer cell lines demonstrated that treatment with varying concentrations of 1-(4,8-Dimethylnonyl)-2,3-dimethoxybenzene resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 30 µM for breast cancer cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 30 | Significant |

| HeLa (Cervical Cancer) | 45 | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.